NCFP -

NCFP

Catalog Number: EVT-276659
CAS Number:
Molecular Formula: C21H13ClFN3O3
Molecular Weight: 409.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NCFP is an efficacious mGlu5 PAM. It acts by providing greater mGlu5 subtype selectivity than CPPHA.
Source and Classification

The classification of NCFP can vary based on geographic and cultural contexts. They typically include seeds, fruits, and vegetables that are not part of mainstream agricultural practices. Some examples include:

  • Amaranth (Amaranthus spp.)
  • Quinoa (Chenopodium quinoa)
  • Teff (Eragrostis tef)
  • Fonio (Digitaria spp.)

These plants are often rich in proteins, vitamins, minerals, and bioactive compounds, making them suitable candidates for addressing malnutrition and promoting health.

Synthesis Analysis

The synthesis of NCFP flours involves several methods that vary based on the plant source. Commonly used techniques include:

  1. Seed Preparation: Seeds are harvested and cleaned to remove impurities.
  2. Drying: Seeds are dried under controlled conditions to reduce moisture content, which is crucial for storage and milling.
  3. Milling: Dried seeds are ground into flour using stone mills or industrial grinders. This process may require adjustments in particle size depending on the intended application.

For instance, the milling process can be optimized by controlling the temperature and duration to preserve the nutritional quality of the flour .

Molecular Structure Analysis

The molecular structure of NCFP varies significantly among different species. For example, the protein structure in amaranth flour consists of globulin and albumin fractions, which contribute to its nutritional profile. The amino acid composition is notable for high levels of lysine, a limiting amino acid in many cereals.

Key Structural Features

  • Proteins: Comprised mainly of globulins (approximately 70%) and albumins (30%).
  • Carbohydrates: High fiber content with a significant proportion of soluble fibers.
  • Lipids: Low fat content but includes essential fatty acids like linoleic acid.

Analyses such as Fourier-transform infrared spectroscopy (FTIR) can be employed to study these molecular structures further.

Chemical Reactions Analysis

The chemical reactions involving NCFP primarily relate to their interactions during processing and cooking. Key reactions include:

  1. Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars during heating, enhancing flavor and color.
  2. Gelatinization: When heated in water, starches from NCFP undergo gelatinization, which alters their texture and digestibility.

These reactions can be influenced by factors such as temperature, pH, and moisture content during cooking or baking processes.

Mechanism of Action

The mechanism of action for NCFP in promoting health benefits can be attributed to their bioactive compounds. These include:

  • Antioxidants: Compounds like polyphenols found in NCFP help neutralize free radicals, reducing oxidative stress.
  • Anti-inflammatory Properties: Certain phytochemicals exhibit anti-inflammatory effects that can benefit chronic disease management.

Research indicates that regular consumption of NCFP can lead to improved metabolic health markers due to these mechanisms .

Physical and Chemical Properties Analysis

The physical properties of NCFP flours include:

  • Granulometry: The particle size distribution affects the texture and baking qualities.
  • Water Absorption Index: This property determines how much water the flour can absorb during processing.

Chemical properties such as pH levels and nutrient composition (e.g., protein content, fiber content) play crucial roles in determining their suitability for various food applications .

Key Properties

PropertyDescription
Water Absorption IndexHigh; varies by species
Protein Content10% - 20% depending on the plant source
Fiber ContentHigh; contributes to digestive health
Antioxidant ActivityVaries; generally high due to phytochemicals
Applications

NCFP have numerous applications across various fields:

  1. Food Industry: Used as alternative flours in baking and cooking to enhance nutritional profiles.
  2. Nutraceuticals: Explored for their health benefits in dietary supplements.
  3. Sustainable Agriculture: Cultivated as part of agroecological practices to improve biodiversity.

Research continues to explore innovative uses for NCFP in functional foods aimed at improving public health outcomes .

Properties

Product Name

NCFP

IUPAC Name

N-[4-chloro-2-[(4-fluoro-1,3-dioxoisoindol-2-yl)methyl]phenyl]pyridine-2-carboxamide

Molecular Formula

C21H13ClFN3O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C21H13ClFN3O3/c22-13-7-8-16(25-19(27)17-6-1-2-9-24-17)12(10-13)11-26-20(28)14-4-3-5-15(23)18(14)21(26)29/h1-10H,11H2,(H,25,27)

InChI Key

WBXKMHFMMCOTOK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)CN3C(=O)C4=C(C3=O)C(=CC=C4)F

Solubility

Soluble in DMSO

Synonyms

NCFP;

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)CN3C(=O)C4=C(C3=O)C(=CC=C4)F

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